4-[(Benzyloxy)methyl]piperidine hydrochloride

Catalog No.
S737773
CAS No.
301226-92-6
M.F
C13H20ClNO
M. Wt
241.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Benzyloxy)methyl]piperidine hydrochloride

CAS Number

301226-92-6

Product Name

4-[(Benzyloxy)methyl]piperidine hydrochloride

IUPAC Name

4-(phenylmethoxymethyl)piperidine;hydrochloride

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

InChI

InChI=1S/C13H19NO.ClH/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13;/h1-5,13-14H,6-11H2;1H

InChI Key

PGIQHCJXMIHEQO-UHFFFAOYSA-N

SMILES

C1CNCCC1COCC2=CC=CC=C2.Cl

Canonical SMILES

C1CNCCC1COCC2=CC=CC=C2.Cl

4-[(Benzyloxy)methyl]piperidine hydrochloride is a heterocyclic organic compound widely used as a critical intermediate in the synthesis of complex pharmaceutical agents. Structurally, it is a piperidine ring featuring a benzyl-protected hydroxymethyl group at the 4-position, supplied as a stable hydrochloride salt. This specific form is often preferred in multi-step syntheses for its favorable physical properties, such as being a crystalline solid, which simplifies handling, storage, and accurate measurement compared to its free base form. Its primary utility is as a precursor for advanced therapeutic candidates, including selective enzyme inhibitors for oncology and neurological disorders.

Substituting 4-[(Benzyloxy)methyl]piperidine hydrochloride with its free base or an analog with a different N-protecting group (like N-Boc) is often unfeasible and can compromise a synthesis. The hydrochloride salt exhibits significantly different solubility, typically being more soluble in water and alcohols, while the free base is more soluble in non-polar organic solvents; this dictates solvent system compatibility. Furthermore, the salt's solid state offers superior handling and stability over the often oily or less stable free base. Replacing this compound with an N-Boc protected version, such as N-Boc-4-[(benzyloxy)methyl]piperidine, would necessitate a complete change in deprotection strategy from catalytic hydrogenation (to remove the benzyl group) to harsh acidic conditions (to remove the Boc group), making them non-interchangeable within an established synthetic protocol.

Superior Handling and Stability as a Crystalline Solid

4-[(Benzyloxy)methyl]piperidine hydrochloride is typically a crystalline solid at room temperature, whereas its corresponding free base, 4-[(Benzyloxy)methyl]piperidine, is often an oil or low-melting solid. The solid salt form provides significant advantages in processability, including ease of weighing, reduced risk of hygroscopicity, and enhanced long-term storage stability due to a more stable crystal lattice formed via ionic interactions. This physical-state difference is a critical factor for reproducibility and scalability in both laboratory and manufacturing settings.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataCrystalline Solid
Comparator Or Baseline4-[(Benzyloxy)methyl]piperidine (Free Base): Often an oil or low-melting solid
Quantified DifferenceQualitatively significant difference in handling properties (Solid vs. Liquid/Low-Melting Solid)
ConditionsStandard laboratory and manufacturing conditions

Procuring the solid hydrochloride salt ensures accurate dosing, simplified handling, and improved stability, which are critical for reproducible and scalable chemical synthesis.

Validated Precursor for the Clinical-Stage LSD1 Inhibitor Iadademstat (ORY-1001)

This compound is a key building block for the synthesis of Iadademstat (ORY-1001), a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1) in clinical trials for acute myeloid leukemia (AML) and solid tumors. Synthetic routes leading to Iadademstat and related analogs specifically utilize piperidine intermediates where the nitrogen is unprotected and available for subsequent reactions. The use of the hydrochloride salt allows for its stable storage and controlled introduction into the reaction sequence, often by in-situ neutralization, which is a common strategy in pharmaceutical process chemistry.

Evidence DimensionPrecursor Suitability for API Synthesis
Target Compound DataValidated intermediate for the synthesis of clinical candidate Iadademstat (ORY-1001).
Comparator Or BaselineN-Boc-4-[(benzyloxy)methyl]piperidine: Would require an additional, orthogonal deprotection step (acid treatment) not specified in established routes.
Quantified DifferenceN/A (Qualitative difference in synthetic route compatibility)
ConditionsMulti-step synthesis of LSD1 inhibitors.

For researchers developing Iadademstat or its analogs, procuring this specific precursor avoids the need for re-routing synthesis and validating new deprotection steps.

Differential Solubility Profile Enabling Specific Reaction Conditions

The hydrochloride salt form provides a distinct solubility profile compared to the free base, a critical parameter for reaction and workup procedures. The salt is significantly more soluble in water and polar protic solvents, while the free base shows higher solubility in common organic solvents like dichloromethane or ethyl acetate. This allows chemists to select specific solvent systems where the salt's solubility is advantageous, for example, in aqueous or alcoholic media, or to facilitate purification by partitioning between aqueous and organic phases during extraction.

Evidence DimensionSolvent Solubility
Target Compound DataSignificantly enhanced water solubility.
Comparator Or Baseline4-[(Benzyloxy)methyl]piperidine (Free Base): Better solubility in organic solvents.
Quantified DifferenceQualitative but significant difference in hydrophilicity and solvent preference.
ConditionsStandard dissolution in aqueous vs. organic solvents.

Choosing this salt form gives the process chemist control over solubility, enabling specific reaction setups and simplifying aqueous-based extractions for purification.

Validated Starting Material in the Synthesis of Clinical-Stage Oncology Drugs

This compound is the right choice for synthetic campaigns targeting the LSD1 inhibitor Iadademstat (ORY-1001) or its derivatives. Its use aligns with established pathways, providing a stable, solid precursor with a free secondary amine ready for subsequent functionalization, thereby ensuring reproducibility in complex, multi-step API syntheses.

Scaffold for Medicinal Chemistry Library Synthesis

In array or library synthesis where reproducibility is paramount, the superior handling properties of this crystalline hydrochloride salt are a distinct advantage. It allows for accurate and automated weighing and dispensing, ensuring consistent stoichiometry across dozens or hundreds of parallel reactions, which is more challenging with an oily free base.

Reactions Requiring Controlled In-Situ Deprotonation

This hydrochloride salt is ideal for reactions where the free piperidine nitrogen is required but must be generated in situ. The salt can be dissolved or suspended and then neutralized with a base immediately before or during the addition of an electrophile, providing temporal control over the reactive free amine and potentially minimizing side reactions.

Dates

Last modified: 08-15-2023

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